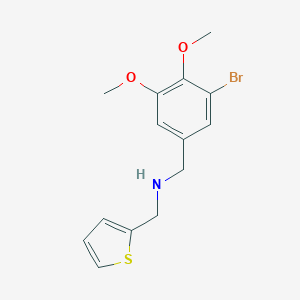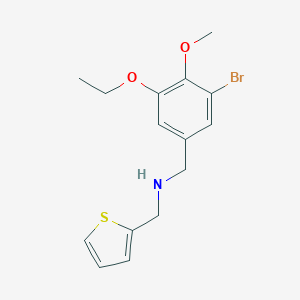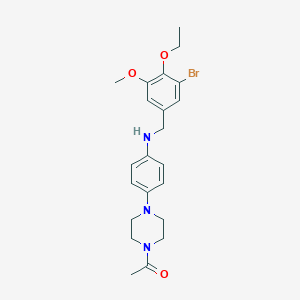![molecular formula C12H14N4OS B283449 4-(4-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol](/img/structure/B283449.png)
4-(4-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol, also known as ABT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABT is a heterocyclic compound that contains a triazole ring and a thiol group, which make it a versatile molecule with unique properties.
Mécanisme D'action
The mechanism of action of 4-(4-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in cancer cells and microorganisms. 4-(4-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis in cancer cells. 4-(4-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol has also been shown to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects
4-(4-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol has been shown to have significant biochemical and physiological effects, including the inhibition of cancer cell growth and the disruption of microbial cell membranes. 4-(4-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol has also been shown to exhibit antioxidant activity, which may contribute to its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol has several advantages for lab experiments, including its versatility and unique properties. 4-(4-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol can be easily modified to create derivatives with specific properties, making it a valuable tool for medicinal chemistry and material science. However, the synthesis of 4-(4-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol requires specialized equipment and expertise, which may limit its accessibility to some researchers.
Orientations Futures
There are several future directions for research on 4-(4-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol, including the development of new derivatives with enhanced properties and the investigation of its potential as a therapeutic agent for various diseases. 4-(4-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol has also been studied for its potential as a sensor for heavy metal ions and as a catalyst for organic reactions, which may lead to new applications in analytical chemistry and material science. Further research is needed to fully understand the mechanism of action of 4-(4-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol and its potential applications in various fields.
Conclusion
In conclusion, 4-(4-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol is a versatile and unique molecule with potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. The synthesis of 4-(4-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol requires expertise in organic chemistry and specialized equipment, but its versatility and unique properties make it a valuable tool for scientific research. Further research is needed to fully understand the mechanism of action of 4-(4-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 4-(4-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol involves a multi-step process that includes the reaction of benzylamine with allyl bromide to form N-allylbenzylamine. The subsequent reaction of N-allylbenzylamine with thiocyanate and sodium azide leads to the formation of 4-(4-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol. The synthesis of 4-(4-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol requires expertise in organic chemistry and the use of specialized equipment.
Applications De Recherche Scientifique
4-(4-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-(4-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 4-(4-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol has also been studied for its potential as an antimicrobial agent, as it has been shown to exhibit significant antibacterial and antifungal activity.
Propriétés
Formule moléculaire |
C12H14N4OS |
|---|---|
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
4-[(4-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H14N4OS/c1-2-7-17-11-5-3-10(4-6-11)8-14-16-9-13-15-12(16)18/h2-6,9,14H,1,7-8H2,(H,15,18) |
Clé InChI |
LGFCDHXDECRMAF-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)CNN2C=NNC2=S |
SMILES canonique |
C=CCOC1=CC=C(C=C1)CNN2C=NNC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine](/img/structure/B283374.png)

![N-{4-[(2,3-dimethoxybenzyl)amino]-2-methoxyphenyl}pentanamide](/img/structure/B283377.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B283378.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B283382.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B283387.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B283388.png)
![2-chloro-N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B283390.png)